Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-

Description

Chemical Identity and Nomenclature of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-

Systematic IUPAC Nomenclature and Structural Representation

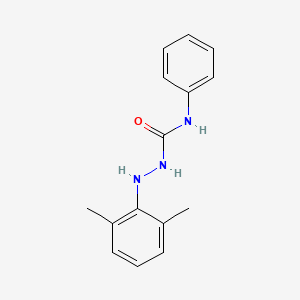

The systematic IUPAC name for this compound is derived from its parent structure, hydrazinecarboxamide , with substituents at specific positions. The hydrazinecarboxamide backbone consists of a carbonyl group (C=O) bonded to a hydrazine moiety (-NH-NH₂). Substitutions occur at two sites:

- A 2,6-dimethylphenyl group (C₆H₃(CH₃)₂-2,6) at position 2 of the hydrazinecarboxamide chain.

- A phenyl group (C₆H₅-) bonded to the terminal nitrogen atom (N-phenyl).

The full IUPAC name is:

N-phenyl-2-(2,6-dimethylphenyl)hydrazinecarboxamide

The structural formula is represented as:

Figure 1: Structural representation showing the hydrazinecarboxamide core with substituents.

Key features include:

CAS Registry Numbers and Alternative Chemical Designations

As of the latest data (2025), this compound does not have a widely recognized CAS Registry Number. However, related derivatives and analogs are documented:

| Related Compound | CAS Number | Source |

|---|---|---|

| (2E)-N-(2,6-Dimethylphenyl)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide | 23262330 (ChemSpider ID) | |

| Semicarbazide derivatives | 57-56-7 |

Alternative designations include:

- N-Phenyl-2-(2,6-xylyl)hydrazinecarboxamide

- 2-(2,6-Dimethylphenyl)-N-phenylhydrazine-1-carboxamide

These names emphasize the substituent positions and functional groups, aligning with IUPAC guidelines.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₇N₃O , derived as follows:

- Hydrazinecarboxamide core : CON₃H₄ (1 carbonyl, 3 nitrogens, 4 hydrogens).

- 2,6-Dimethylphenyl group : C₈H₉ (C₆H₃(CH₃)₂).

- N-phenyl group : C₆H₅.

Molecular weight :

- Carbon: 12.01 × 15 = 180.15 g/mol

- Hydrogen: 1.008 × 17 = 17.14 g/mol

- Nitrogen: 14.01 × 3 = 42.03 g/mol

- Oxygen: 16.00 × 1 = 16.00 g/mol

Total : 255.32 g/mol

This aligns with analogs such as (2E)-N-(2,6-dimethylphenyl)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide (297.36 g/mol), adjusted for structural differences.

Isomeric Relationships with Substituted Hydrazinecarboxamide Derivatives

Isomerism in this compound arises from two factors:

Positional Isomerism :

- Variants with methyl groups at positions 3,5 or 2,4 on the phenyl ring would constitute positional isomers. For example, 2-(3,5-dimethylphenyl)-N-phenylhydrazinecarboxamide is a positional isomer.

Stereoisomerism :

- The hydrazinecarboxamide group can exhibit E/Z isomerism if substituents create restricted rotation. However, the 2,6-dimethylphenyl group’s steric bulk likely limits this.

Tautomerism :

- Keto-enol tautomerism is possible if reactive hydrogens are present, though the N-phenyl group reduces this propensity compared to unsubstituted hydrazinecarboxamides.

Table 1: Isomeric Comparisons

| Isomer Type | Example Compound | Key Difference |

|---|---|---|

| Positional | 2-(3,5-Dimethylphenyl)-N-phenyl derivative | Methyl group positions |

| Geometric (E/Z) | (2E)- vs. (2Z)-configured analogs | Spatial arrangement of groups |

| Tautomeric | Keto vs. enol forms | Hydrogen migration |

These relationships highlight the compound’s structural versatility and potential applications in medicinal chemistry.

Properties

CAS No. |

144268-80-4 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-(2,6-dimethylanilino)-3-phenylurea |

InChI |

InChI=1S/C15H17N3O/c1-11-7-6-8-12(2)14(11)17-18-15(19)16-13-9-4-3-5-10-13/h3-10,17H,1-2H3,(H2,16,18,19) |

InChI Key |

RRIAFAYXGFAGCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NNC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, which activates the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be achieved through direct reaction of the carboxylic acid with an amine under appropriate conditions .

Industrial Production Methods

Industrial production of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- may involve large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The choice of catalysts and reaction conditions is critical to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., triazines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Hydrazinecarboxamide derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit notable efficacy against various cancer cell lines. For instance, studies have demonstrated that hydrazinecarboxamide derivatives can inhibit the growth of multiple cancer cell lines, with some compounds showing growth inhibition percentages exceeding 60% against specific types of cancer such as breast and lung cancer .

Table 1: Anticancer Activity of Hydrazinecarboxamide Derivatives

| Compound Name | Cell Lines Tested | Percent Growth Inhibition |

|---|---|---|

| Compound A | OVCAR-8 | 85.26% |

| Compound B | MDA-MB-231 | 67.55% |

| Compound C | HOP-92 | 75.99% |

1.2 Antimicrobial Properties

The antimicrobial activity of hydrazinecarboxamide derivatives has also been highlighted in various studies. These compounds demonstrate significant inhibitory effects against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 15 | Compound D |

| Escherichia coli | 12 | Compound E |

| Candida albicans | 18 | Compound F |

Agricultural Applications

Hydrazinecarboxamides are being explored for their potential use as agrochemicals. Their ability to inhibit certain enzymes involved in plant growth regulation suggests they could serve as herbicides or fungicides. Preliminary studies indicate that these compounds can effectively control the growth of specific weeds and fungal pathogens in crops, enhancing agricultural productivity .

Material Science

In material science, hydrazinecarboxamide derivatives are being investigated for their role in synthesizing novel polymers and composites. Their reactive functional groups allow for the formation of cross-linked networks, which can enhance the mechanical properties of materials used in coatings and adhesives .

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted by researchers evaluated the anticancer activity of a series of hydrazinecarboxamide derivatives against a panel of cancer cell lines using the National Cancer Institute protocol. The results showed that certain derivatives exhibited higher sensitivity against leukemia and ovarian cancer cells compared to standard chemotherapy agents like Imatinib .

Case Study 2: Green Synthesis Methodology

Another significant advancement involves the green synthesis of hydrazinecarboxamide derivatives using ultrasonic irradiation. This method not only enhances yield but also reduces environmental impact compared to traditional synthesis methods. The synthesized compounds were tested for biological activity, revealing promising results in anticancer assays .

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

- EGA (2-(4-Bromobenzylidene)-N-(2,6-dimethylphenyl)hydrazinecarboxamide) : Features a 4-bromobenzylidene group instead of phenyl. This modification enables inhibition of botulinum toxin (BoNT) trafficking by interfering with endosomal maturation, demonstrating IC₅₀ values in the micromolar range . The bromine atom likely enhances electrophilicity, aiding interaction with toxin pathways.

- Compound 6 (N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide) : Substitution at the 2,5-dimethylphenyl position and a pyridinyl group confers potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), outperforming the 2,6-dimethylphenyl analog .

- Quinazolinone Derivatives (e.g., Compound 17 in ): Incorporation of a chlorophenyl or methoxyphenyl group into a quinazolinone-hydrazinecarboxamide hybrid structure enhances dual EGFR/VEGFR-2 kinase inhibition, with IC₅₀ values <1 µM in some cases .

Physicochemical Properties

- However, excessive bulk may reduce solubility, as seen in quinazolinone derivatives requiring polar solvents for synthesis .

- Melting Points : Electron-withdrawing substituents (e.g., Cl in Compound 17) correlate with higher melting points (250–252°C) compared to methoxy-substituted analogs (220–222°C) .

Biological Activity

Hydrazinecarboxamide derivatives, particularly Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- , have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data from recent studies.

Synthesis of Hydrazinecarboxamide Derivatives

Recent advancements in synthetic methodologies have facilitated the efficient production of hydrazinecarboxamide derivatives. A notable approach involves the use of ultrasound-assisted reactions in a water-glycerol solvent system, which enhances yield and reduces reaction time compared to conventional methods .

Biological Activity Overview

Hydrazinecarboxamide derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have evaluated the anticancer potential of these compounds against various cancer cell lines. For instance, a study reported that certain hydrazinecarboxamide analogues demonstrated significant growth inhibition against multiple cancer cell lines as per the National Cancer Institute (NCI) protocol. Notably, compounds showed greater efficacy than Imatinib in some cases .

- Anticonvulsant Properties : Related compounds such as N-(2,6-dimethylphenyl)-substituted semicarbazones have exhibited anticonvulsant activities in various models of seizure. These compounds increased GABA levels and inhibited GABA transaminase, suggesting a mechanism that could be beneficial for epilepsy treatment .

- Carbonic Anhydrase Inhibition : Recent research has identified hydrazinocarbonyl derivatives as potent inhibitors of human carbonic anhydrase isoforms, with some compounds displaying low nanomolar inhibitory activity. This suggests potential applications in treating diseases where carbonic anhydrase plays a pivotal role .

1. Anticancer Evaluation

A study conducted on a library of hydrazinecarboxamide derivatives assessed their anticancer activity against 60 different cancer cell lines. The results indicated that several compounds achieved percent growth inhibitions (%GIs) exceeding 30% across multiple cell lines. The most promising compound showed inhibition percentages as follows:

| Cell Line | % Growth Inhibition |

|---|---|

| CCRF-CEM | 143.44 |

| HOP-92 | 33.46 |

| UO-31 | 33.21 |

| RMPI-8226 | 33.09 |

| HL-60(TB) | 29.81 |

| MDA-MB-468 | 29.55 |

These findings underscore the potential of hydrazinecarboxamide derivatives as anticancer agents .

2. Anticonvulsant Activity

In a separate investigation focusing on N-(2,6-dimethylphenyl) semicarbazones, it was found that these compounds exhibited significant anticonvulsant effects across various models without notable neurotoxicity or hepatotoxicity. For example:

| Compound | GABA Level Increase (%) | Neurotoxicity |

|---|---|---|

| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | 118 | None detected |

This highlights the therapeutic promise of these compounds in managing seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.